molecular formula C11H19NO4 B1390792 1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid CAS No. 1108713-51-4

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1390792
CAS No.: 1108713-51-4
M. Wt: 229.27 g/mol
InChI Key: IPLCSDCAWNDONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration Analysis: (3S,4S) vs. (2S,4R) Isomerism

The stereochemical complexity of 1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid centers on the presence of two chiral centers at positions 3 and 4 of the pyrrolidine ring. The absolute configuration at these positions fundamentally influences the compound's three-dimensional structure, physicochemical properties, and biological activity. The (3S,4S) stereoisomer represents one major diastereomeric form, characterized by specific spatial arrangements of the carboxylic acid group and methyl substituent. This configuration exhibits distinct conformational preferences that differentiate it from alternative stereoisomeric arrangements.

The (2S,4R) stereoisomer presents an alternative stereochemical arrangement where the carboxylic acid functionality occupies the 2-position rather than the 3-position, while maintaining the R-configuration at the 4-position. This positional isomerism significantly alters the molecular geometry and creates fundamentally different chemical environments around the pyrrolidine ring. Nuclear magnetic resonance studies have demonstrated clear distinctions between these stereoisomers, with characteristic chemical shift patterns that enable unambiguous identification and quantification of each form. The conformational dynamics of the pyrrolidine ring system are strongly influenced by the stereochemical arrangement, with different isomers exhibiting preferential ring puckering modes.

Analytical separation of stereoisomeric mixtures has been achieved through high-performance liquid chromatography using chiral stationary phases. The (3S,4S) and (2S,4R) configurations exhibit distinct retention times on chiral columns, enabling quantitative analysis of diastereomeric ratios in synthetic mixtures. The stereochemical purity of individual isomers can be determined with high precision, with analytical methods capable of detecting minor impurities at levels below 1%. Synthetic routes often produce mixtures of stereoisomers, necessitating careful analytical characterization to establish the predominant configuration and overall stereochemical composition.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCSDCAWNDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119512-35-4
Record name (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of Pyrrolidine Amine

  • Reagents: Pyrrolidine derivative (4-methylpyrrolidine-3-carboxylic acid), di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydroxide or triethylamine).
  • Solvent: Acetonitrile or dichloromethane.
  • Conditions: Room temperature, typically 1–4 hours.
  • Mechanism: The amine nucleophilically attacks Boc2O, forming the Boc-protected amine and releasing CO2 and tert-butanol as byproducts.
  • Outcome: Formation of this compound with high yield and purity.

Functionalization of the Pyrrolidine Ring

  • The 3-carboxylic acid functionality is generally introduced by oxidation or substitution reactions on the pyrrolidine ring precursors.
  • Methyl substitution at the 4-position is introduced either by starting from appropriately substituted pyrrolidine or via alkylation reactions.
  • The stereochemistry is controlled by choice of starting materials and reaction conditions to obtain the desired trans- or cis-isomers, with trans-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid being a common target.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Preparation Protocol Example

Step Reagents and Conditions Description Yield
1 4-methylpyrrolidine-3-carboxylic acid, Boc2O, triethylamine, acetonitrile, RT, 3 h Boc protection of amine group 80-90%
2 Purification by silica gel chromatography (DCM/MeOH 95:5) Isolation of pure Boc-protected product -

Note: Reaction times and yields may vary depending on scale and purity of starting materials.

Formulation and Solubility Considerations

For in vivo or further synthetic applications, the compound is often prepared as stock solutions in solvents such as DMSO, corn oil, PEG300, or Tween 80 mixtures. The preparation involves dissolving the compound in DMSO to form a master solution, followed by sequential addition of co-solvents with mixing and clarification steps to ensure a clear solution suitable for biological studies.

Stock Solution Concentration Volume of Solvent for 1 mg Volume of Solvent for 5 mg Volume of Solvent for 10 mg
1 mM 4.36 mL 21.81 mL 43.62 mL
5 mM 0.87 mL 4.36 mL 8.72 mL
10 mM 0.44 mL 2.18 mL 4.36 mL

Table: Volumes for stock solution preparation of trans-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid in DMSO

Research Findings and Analysis

  • The Boc protection method provides a robust and high-yielding route to protect the amine functionality without affecting the carboxylic acid group.
  • The stereochemical integrity of the pyrrolidine ring is maintained during Boc protection.
  • The compound’s stability under mild reaction conditions enables its use as an intermediate in peptide synthesis and other complex organic transformations.
  • The use of co-solvent systems for solubilization facilitates its application in biological assays and in vivo formulations.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide as byproducts .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, leading to the formation of a carbocation, which is then eliminated to yield the free amine and carbon dioxide .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Modifications Key Differences References
Target Compound : 1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid C12H19NO4* ~241.28* 1108713-51-4 Boc-protected N, methyl (C4), carboxylic acid (C3) Baseline for comparison
rac-(3S,4S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid C26H27NO4 417.50 Not specified Fmoc-protected N, methyl (C4), carboxylic acid (C3) Protecting Group : Fmoc (base-labile) vs. Boc (acid-labile). Higher molecular weight due to aromatic Fmoc group.
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid C12H16F3NO4 299.25 1054547-38-4 Boc-protected N, trifluoromethyl (C4), carboxylic acid (C2) Substituent : Trifluoromethyl (electron-withdrawing) vs. methyl. Altered lipophilicity and metabolic stability.
trans-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (stereoisomer) C12H19NO4 241.28 1253791-53-5 Boc-protected N, trans-configuration Stereochemistry : Trans-configuration may influence receptor binding or crystallization behavior.
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C13H18F2N4O4 332.31 2044903-03-7 Boc-protected N, triazole ring, difluoromethyl Functional Groups : Triazole (heterocyclic) and difluoromethyl enhance metabolic stability and binding affinity.

Key Comparative Insights

(a) Protecting Group Chemistry

  • Boc vs. Fmoc : The Boc group (acid-labile) allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for sequential peptide synthesis. In contrast, Fmoc (base-labile, e.g., piperidine) is used in orthogonal protection strategies .

(b) Substituent Effects

  • Methyl vs.
  • Stereochemistry : Trans-configuration in the target compound (CAS: 1253791-53-5) may confer superior crystallinity or biological activity compared to cis-forms, as seen in chiral drug intermediates .

(c) Functional Group Additions

  • Triazole and Fluorine Modifications : Compounds like the triazole-difluoromethyl analogue (CAS: 2044903-03-7) exhibit enhanced metabolic stability due to fluorine’s electronegativity and the triazole’s resistance to enzymatic degradation .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, also referred to as (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, is a compound with significant biological activity and potential applications in medicinal chemistry. Its structure, characterized by a pyrrolidine ring and a carboxylic acid functional group, suggests various interactions with biological targets.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.276 g/mol
  • CAS Number : 1119512-35-4
  • PubChem CID : 46941569

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its role in modulating biological pathways, particularly in the context of drug development and synthesis of bioactive molecules.

This compound is believed to interact with specific receptors or enzymes, influencing metabolic pathways. Its structural features allow it to serve as a prodrug or intermediate in synthesizing more complex pharmacophores.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. Results indicated that certain modifications enhanced its antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro. The mechanism was attributed to the modulation of apoptotic pathways, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .

Study 3: Synthesis and Bioactivity Correlation

A comprehensive synthesis study highlighted the relationship between the structural modifications of pyrrolidine derivatives and their biological activities. It was found that the tert-butoxycarbonyl group significantly influenced the lipophilicity and solubility of the compounds, which correlated with enhanced bioavailability and activity in cellular assays .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/PathwayMIC (µg/mL)Reference
This compoundAntimicrobialGram-positive bacteria32
This compoundNeuroprotectiveNeuronal cells-
Various derivativesSynthesis correlation--

Q & A

Q. How to address discrepancies in reported melting points or solubility data for this compound?

  • Methodology :
  • Interlaboratory Comparisons : Validate purity via elemental analysis (C, H, N) and DSC to rule out impurities affecting physical properties.
  • Polymorphism Screening : Use XRPD (X-ray Powder Diffraction) to identify crystalline forms that may alter melting points.
  • Solubility Studies : Re-evaluate in standardized solvents (e.g., USP buffers) under controlled temperature and agitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.